1,2-Bis(4-fluorophenyl)ethanone

Description

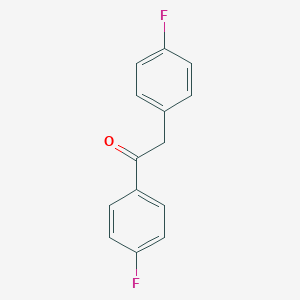

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPJZQYAGOYGTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372722 | |

| Record name | 1,2-bis(4-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-68-7 | |

| Record name | 1,2-bis(4-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,2-Bis(4-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Ketones in Modern Chemistry

1,2-Bis(4-fluorophenyl)ethanone is a fluorinated diaryl ethanone that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. The strategic incorporation of fluorine atoms into organic compounds is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, this compound has emerged as a valuable precursor for the development of novel therapeutics, particularly in the synthesis of heterocyclic compounds with potential biological activities. For instance, it is a key starting material for the synthesis of dihydropyrimidine derivatives, which have shown promise as inhibitors of viral enzymes.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering valuable insights for researchers in organic synthesis and drug discovery.

Synthesis Methodology: A Focus on Friedel-Crafts Acylation

The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation. This powerful reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically in the presence of a Lewis acid catalyst.

The Underlying Chemistry: Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. In the synthesis of this compound, 4-fluorophenylacetyl chloride is treated with a Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating the departure of the chloride ion and the formation of the acylium ion. This electrophile is then attacked by the electron-rich π system of a fluorobenzene molecule. The resulting carbocation intermediate, known as a Wheland intermediate or arenium ion, is stabilized by resonance. Finally, a proton is abstracted from the arenium ion, restoring the aromaticity of the ring and yielding the desired this compound. The catalyst is regenerated in the process.

Figure 1: Workflow of the Friedel-Crafts acylation for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a general procedure for the synthesis of this compound via Friedel-Crafts acylation. Safety Note: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and moisture-sensitive reagents and evolves HCl gas.

Materials:

-

4-Fluorophenylacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Fluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated and dilute solutions

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Preparation of 4-Fluorophenylacetyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-fluorophenylacetic acid in an excess of thionyl chloride or a solution of oxalyl chloride in an anhydrous solvent like DCM. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. Gently reflux the mixture until the evolution of gas (SO₂ or CO and CO₂) ceases. The excess thionyl chloride or solvent and oxalyl chloride can be removed by distillation to yield the crude 4-fluorophenylacetyl chloride, which can be used in the next step without further purification.

-

Friedel-Crafts Acylation: In a separate three-necked flask equipped with a dropping funnel, a condenser with a gas outlet to a trap, and a magnetic stirrer, add anhydrous aluminum chloride to an excess of fluorobenzene, which acts as both reactant and solvent. Cool the mixture in an ice bath. Slowly add the prepared 4-fluorophenylacetyl chloride dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic, and the temperature should be maintained between 0-5 °C during the addition.

-

Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC). Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex and quench the reaction.

-

Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash successively with dilute hydrochloric acid, water, a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) to afford pure this compound.

Comprehensive Characterization: Validating the Structure and Purity

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-8.2 ppm. The methylene protons (-CH₂-) adjacent to the carbonyl group will appear as a singlet at approximately δ 4.2 ppm. |

| ¹³C NMR | The carbonyl carbon (C=O) will show a characteristic peak in the downfield region, typically around δ 195-200 ppm. The aromatic carbons will appear in the range of δ 115-165 ppm, with those directly attached to fluorine showing splitting due to C-F coupling. The methylene carbon will appear around δ 45 ppm. |

| IR (Infrared) Spectroscopy | A strong absorption band corresponding to the carbonyl (C=O) stretching vibration will be observed around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations will be seen around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region. A strong C-F stretching band is expected around 1220-1240 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (232.23 g/mol ). Characteristic fragmentation patterns may include the loss of the 4-fluorobenzyl radical or the 4-fluorobenzoyl cation. |

Note: The exact chemical shifts and absorption frequencies can vary slightly depending on the solvent and the instrument used for analysis. For definitive identification, comparison with a known standard or data from a reliable database is recommended.

Physical Properties

| Property | Value |

| CAS Number | 366-68-7 |

| Molecular Formula | C₁₄H₁₀F₂O |

| Molecular Weight | 232.23 g/mol |

| Appearance | Expected to be a solid at room temperature. |

Conclusion

This technical guide has detailed a reliable and widely used method for the synthesis of this compound, a key intermediate in medicinal and materials chemistry. The Friedel-Crafts acylation provides a direct route to this valuable compound. The comprehensive characterization data provided serves as a benchmark for researchers to confirm the successful synthesis and purity of their product. The availability of this versatile building block opens avenues for the development of novel and improved chemical entities with potential applications in various scientific disciplines.

References

Sources

An In-Depth Technical Guide to 1,2-Bis(4-fluorophenyl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(4-fluorophenyl)ethanone, a diaryl ethanone derivative, is a key building block in modern medicinal chemistry and materials science. Its unique structural features, particularly the presence of two para-fluorophenyl rings, impart advantageous properties to the molecules synthesized from it. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and diverse applications of this versatile compound, with a focus on its role in drug discovery and development. The strategic incorporation of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of target molecules, making this compound a valuable precursor for novel therapeutics.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and synthesis.

| Property | Value | Source |

| CAS Number | 366-68-7 | [1][2][3] |

| Molecular Formula | C₁₄H₁₀F₂O | [2][3] |

| Molecular Weight | 232.23 g/mol | [2][3] |

| Appearance | White fine powder | [4] |

| Melting Point | 111 °C | [4] |

| Boiling Point | 337.5 °C at 760 mmHg | [4] |

| Solubility | Soluble in DMSO | [4] |

| Purity | ≥95% | [2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. While publicly available spectra are limited, the expected characteristics can be inferred from the analysis of structurally similar compounds and general principles of spectroscopy. A certificate of analysis for a commercial sample confirms that the structure can be identified by NMR, Mass Spectrometry, and IR spectroscopy.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the two fluorophenyl rings and the methylene protons of the ethanone backbone. The aromatic protons will likely appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to coupling with both neighboring protons and the fluorine atoms. The methylene protons adjacent to the carbonyl group will appear as a singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons. The carbonyl carbon will resonate at a characteristic downfield chemical shift. The aromatic carbons will show multiple signals, with their chemical shifts influenced by the fluorine substituent and their position on the ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant absorptions will include C-F stretching vibrations and C-H stretching and bending vibrations of the aromatic rings and the methylene group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 232.23 g/mol . Fragmentation patterns characteristic of diaryl ethanones would also be observed, providing further structural confirmation.

Synthesis and Reactivity

This compound serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its chemical reactivity is centered around the ketone functional group and the activated methylene group.

Synthetic Routes

Several synthetic strategies can be employed to prepare this compound. A common approach involves the Friedel-Crafts acylation of fluorobenzene with a suitable acylating agent. Alternative methods may include the oxidation of the corresponding alcohol, 1,2-bis(4-fluorophenyl)ethanol. ChemicalBook lists thirteen potential synthetic routes starting from 4-fluorobenzyl alcohol.[5] One plausible multi-step synthesis involves the bromination of 4-fluoroacetophenone to yield 2-bromo-1-(4-fluorophenyl)ethanone, followed by a palladium-catalyzed cross-coupling reaction with a 4-fluorophenyl organometallic reagent.[1]

Caption: A potential synthetic workflow for this compound.

Key Reactions

The ketone and adjacent methylene group in this compound are reactive sites for a variety of organic transformations, including:

-

Condensation Reactions: It can participate in aldol-type condensation reactions to form larger, more complex structures.

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol.

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles.

-

Alpha-Halogenation: The methylene protons can be substituted with halogens under appropriate conditions.

Applications in Drug Discovery and Materials Science

The unique properties conferred by the two fluorophenyl moieties make this compound a valuable building block in several scientific fields.

Pharmaceutical Research

The primary application of this compound is as a precursor for the synthesis of novel pharmaceutical agents.[1] The presence of fluorine can enhance key drug-like properties such as:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.

-

Bioavailability: Fluorine substitution can modulate lipophilicity, which influences a drug's absorption and distribution.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing potency.

This compound is a key intermediate in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many approved drugs.[1]

Caption: Role of this compound in the drug development pipeline.

Safety and Handling

This compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[6] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[6]

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its well-defined physicochemical properties and predictable reactivity make it an ideal starting material for the synthesis of complex molecular architectures. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the importance of fluorinated building blocks like this compound is set to increase. Researchers and drug development professionals can leverage the unique attributes of this compound to design and synthesize the next generation of innovative medicines.

References

-

This compound. Suzhou Aobai Pharmaceutical Co., Ltd. Available at: [Link]

-

Certificate of Analysis. - this compound. Briti Scientific. Available at: [Link]

-

CID 142839702 | C24H21F3O3. PubChem. Available at: [Link]

-

Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI. Available at: [Link]

-

Synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone. PrepChem.com. Available at: [Link]

-

Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity. PubMed Central. Available at: [Link]

- WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Google Patents.

-

Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. PubMed. Available at: [Link]

-

Chiral 1,1-diaryl compounds as important pharmacophores | Request PDF. ResearchGate. Available at: [Link]

-

Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. RSC Medicinal Chemistry. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 366-68-7 | this compound - Synblock [synblock.com]

- 3. This compound 95% | CAS: 366-68-7 | AChemBlock [achemblock.com]

- 4. britiscientific.com [britiscientific.com]

- 5. 1,2-BIS-(4-FLUOROPHENYL)ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

1,2-Bis(4-fluorophenyl)ethanone CAS number 366-68-7

An In-Depth Technical Guide to 1,2-Bis(4-fluorophenyl)ethanone (CAS 366-68-7)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated diaryl ethanone ketone identified by CAS number 366-68-7. This document consolidates critical information for researchers, medicinal chemists, and drug development professionals, covering its fundamental physicochemical properties, robust synthesis methodologies, detailed analytical characterization protocols, and significant applications as a versatile building block in modern medicinal chemistry. Particular emphasis is placed on its role as a precursor for synthesizing complex, biologically active heterocyclic systems. The guide is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability.

Core Compound Identity and Physicochemical Properties

This compound is a symmetrical diaryl ketone featuring two para-fluorophenyl moieties linked by an ethanone backbone. The presence of fluorine atoms is a key structural feature, often incorporated into pharmaceutical candidates to enhance metabolic stability, bioavailability, and binding affinity through favorable intermolecular interactions.[1] This compound serves as a crucial synthetic intermediate for creating diverse molecular architectures.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 366-68-7 | [2] |

| IUPAC Name | 1,2-bis(4-fluorophenyl)ethan-1-one | |

| Molecular Formula | C₁₄H₁₀F₂O | [3] |

| Molecular Weight | 232.23 g/mol | [3] |

| Physical Form | White fine powder / solid | [2][3] |

| Melting Point | 111 °C | [3] |

| Boiling Point | 337.5 °C at 760 mmHg | [3] |

| Density | 1.2 g/cm³ | [3] |

| Solubility | Soluble in DMSO | [3] |

| InChI Key | NXPJZQYAGOYGTO-UHFFFAOYSA-N | [1][2] |

Synthesis Methodology: Friedel-Crafts Acylation

The synthesis of 1,2-diaryl ethanones can be approached through various classical and modern catalytic methods.[1] A robust and widely applicable method is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that forms aromatic ketones.[4][5] In this proposed synthesis, fluorobenzene is acylated using 4-fluorophenylacetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The causality behind this choice rests on the reliability of the Friedel-Crafts acylation for generating C-C bonds with aromatic rings.[6] The Lewis acid catalyst (AlCl₃) is critical as it complexes with the acyl chloride, withdrawing electron density and generating a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich fluorobenzene ring to forge the new carbon-carbon bond, leading to the desired ketone product.[4]

Caption: Logical workflow for the synthesis via Friedel-Crafts acylation.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via Friedel-Crafts acylation.

Materials:

-

Fluorobenzene

-

4-Fluorophenylacetyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

-

Initial Charging: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath with stirring.

-

Acyl Chloride Addition: Dissolve 4-fluorophenylacetyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Fluorobenzene Addition: Following the acyl chloride addition, add fluorobenzene (1.2 equivalents) dropwise via the dropping funnel over 30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by cautiously pouring it over crushed ice containing concentrated HCl. This step hydrolyzes the aluminum complexes and neutralizes the catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white solid.

-

Characterization: Confirm the identity and purity of the final product using the analytical methods described in the following section.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. The primary techniques for this compound are Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and High-Performance Liquid Chromatography (HPLC) for purity assessment.[1][3]

Caption: General workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information. For this molecule, both ¹H and ¹³C NMR are highly informative.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the purified product for ¹H NMR (20-30 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][7]

-

Filtration: Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). Use the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) as an internal reference.

Expected Spectral Data: The spectrum will show characteristic signals for the two distinct fluorophenyl rings and the methylene bridge. The fluorine atoms will induce characteristic splitting patterns (C-F and H-F coupling).

Table 2: Predicted NMR Data for this compound in CDCl₃

| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |

| ¹H NMR | ~8.0 | Multiplet (dd) | 2H (Aromatic protons ortho to C=O) |

| ~7.2 | Multiplet (dd) | 2H (Aromatic protons meta to C=O) | |

| ~7.1 | Multiplet | 4H (Protons on the second fluorophenyl ring) | |

| ~4.3 | Singlet | 2H (Methylene protons, -CH₂-) | |

| ¹³C NMR | ~195 | Singlet | Carbonyl carbon (C=O) |

| ~165 (d, ¹JCF ≈ 255 Hz) | Doublet | C-F on ring adjacent to C=O | |

| ~163 (d, ¹JCF ≈ 250 Hz) | Doublet | C-F on second ring | |

| ~115-135 | Multiple signals | Remaining aromatic carbons | |

| ~45 | Singlet | Methylene carbon (-CH₂-) | |

| Note: Predicted values are based on typical chemical shifts for similar structures. Actual values may vary slightly. The large one-bond C-F coupling constants are highly characteristic.[1] |

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the standard method for determining the purity of aromatic ketones. The principle relies on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase.[8]

Protocol: HPLC Purity Analysis

Table 3: HPLC Method Parameters

| Parameter | Value |

| HPLC System | Standard system with UV-Vis Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30, v/v), isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection λ | 248 nm |

| Run Time | 10 minutes |

Procedure:

-

Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile (ACN) at 1 mg/mL. Prepare working standards (e.g., 0.1 mg/mL) by diluting with the mobile phase.

-

Sample Preparation: Prepare a sample solution at the same concentration (0.1 mg/mL) using the same diluent.

-

Analysis: Inject the sample and standard solutions into the HPLC system.

-

Data Interpretation: Determine the purity of the sample by calculating the peak area percentage of the main component. The retention time should match that of the reference standard.

Applications in Medicinal Chemistry & Drug Discovery

This compound is a valuable building block for constructing complex heterocyclic systems with potential biological activity.[1] A prime example is its use as a key component in the Biginelli multi-component reaction to synthesize dihydropyrimidinones (DHPMs).[1]

DHPMs are a class of compounds widely investigated in the pharmaceutical industry for a range of activities, including as antiviral, antibacterial, anti-inflammatory, and anticancer agents.[1][9][10] Specifically, DHPMs derived from fluorinated precursors have shown potential as inhibitors of critical viral enzymes like the SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp).[1]

The Biginelli Reaction

The Biginelli reaction is a one-pot synthesis involving a β-dicarbonyl compound, an aldehyde, and urea (or thiourea).[11][12] In this context, this compound can serve as the dicarbonyl component, reacting with an appropriate aldehyde and urea under acidic catalysis to form a highly functionalized DHPM scaffold.

Caption: Role of the title compound in the Biginelli reaction.

This application highlights the strategic value of this compound. By modifying the aldehyde component, a diverse library of DHPMs can be rapidly synthesized for high-throughput screening, accelerating the discovery of new therapeutic leads. The embedded fluorophenyl groups provide a desirable pharmacokinetic starting point for further drug development.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

Table 4: GHS Hazard Information

| Category | Code | Description |

| Pictogram | GHS07 | Exclamation Mark |

| Signal Word | Warning | |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[13][14]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[14]

-

Avoid breathing dust. Use engineering controls to minimize dust generation.[13]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][15]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[13]

-

If on Skin: Take off contaminated clothing. Wash with plenty of soap and water. If irritation occurs, seek medical advice.[14]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[13]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[13]

References

-

University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Briti Scientific. (n.d.). Certificate of Analysis - this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of diarylethanones. Retrieved from [Link]

-

Jat, J. (n.d.). BIGINELLI REACTION [PowerPoint presentation]. SlideShare. Retrieved from [Link]

-

Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Biginelli Reaction. Retrieved from [Link]

-

PubMed. (2024). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. Retrieved from [Link]

-

ResearchGate. (2025). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link]

-

ResearchGate. (2025). Dihydropyrimidinones-A Versatile Scaffold with Diverse Biological Activity. Retrieved from [Link]

-

Ignited Minds Journals. (n.d.). An Investigation into the Biological Effects of Dihydropyrimidines. Retrieved from [Link]

-

ResearchGate. (n.d.). Three generally accepted mechanisms for the Biginelli reaction. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]

-

Molecules. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.

-

MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

PubMed Central. (2022). A Nonoxidative Sequence for the Preparation of 1,2-Diketone Derivatives Using Aldehyde and Organometallic Building Blocks. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of monoacylated 1,2‐diaryl‐1,2‐ethanediols 2 a–c and space.... Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). 16: Friedel-Craft's acylation of fluorobenzene and.... Retrieved from [Link]

-

ACS Publications. (2022). One-Pot Synthesis of Diaryl 1,2-Diketones via Zn-Mediated Reductive Coupling. Retrieved from [Link]

-

YouTube. (2018). Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

-

YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

-

The Suzuki Reaction. (2014). Retrieved from [Link]

-

Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. researchgate.net [researchgate.net]

- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Yoneda Labs [yonedalabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one | MDPI [mdpi.com]

- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 12. Biginelli Reaction [organic-chemistry.org]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.fr [fishersci.fr]

IUPAC name of 1,2-bis(4-fluorophenyl)ethan-1-one

An In-depth Technical Guide to 1,2-bis(4-fluorophenyl)ethan-1-one for Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

This guide provides a comprehensive technical overview of 1,2-bis(4-fluorophenyl)ethan-1-one, a key fluorinated synthetic intermediate in medicinal and organic chemistry. This document will delve into its chemical properties, synthesis, reactivity, and applications, particularly within the realm of drug discovery and development.

IUPAC Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. The compound of focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

-

InChI Key: NXPJZQYAGOYGTO-UHFFFAOYSA-N[1]

Molecular Structure and Physicochemical Properties

The structure of 1,2-bis(4-fluorophenyl)ethan-1-one features a two-carbon ethanone core. One carbon is part of a carbonyl group and is bonded to a 4-fluorophenyl ring. The second carbon is a methylene group bonded to another 4-fluorophenyl ring.

Caption: 2D structure of 1,2-bis(4-fluorophenyl)ethan-1-one.

Table 1: Physicochemical Properties of 1,2-bis(4-fluorophenyl)ethan-1-one and Related Precursors

| Property | Value | Source |

| 1,2-bis(4-fluorophenyl)ethan-1-one | ||

| Molecular Formula | C₁₄H₁₀F₂O | [2][3] |

| Molecular Weight | 232.23 g/mol | [2][3] |

| Appearance | Data not available | |

| 1-(4-fluorophenyl)ethanone (Precursor) | ||

| Molecular Formula | C₈H₇FO | [4][5] |

| Molecular Weight | 138.14 g/mol | [4][5] |

| Boiling Point | 469.20 K | [5] |

| Melting Point | 269.38 K | [5] |

| 2-bromo-1-(4-fluorophenyl)ethanone (Intermediate) | ||

| Molecular Formula | C₈H₆BrFO | [6] |

| Molecular Weight | 217.04 g/mol | [6] |

Significance in Medicinal Chemistry

1,2-bis(4-fluorophenyl)ethan-1-one is a valuable fluorinated building block in synthetic and medicinal chemistry. The incorporation of fluorine atoms into organic molecules can significantly alter their biological and physical properties. This can lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity to target molecules.[1][7][8][9] The presence of fluorine in this compound makes it a desirable precursor for the synthesis of novel pharmacophores.[1]

Synthesis and Reactivity

The synthesis of 1,2-diaryl ethanones can be accomplished through various established methods in organic chemistry, including condensation reactions and modern catalytic approaches.[1]

Established Synthetic Routes

A common strategy for synthesizing compounds like 1,2-bis(4-fluorophenyl)ethan-1-one involves a multi-step process. One plausible route begins with a Friedel-Crafts acylation to produce a necessary precursor, followed by subsequent reactions to build the final molecule.

A key precursor, 1-(4-fluorophenyl)ethanone, can be synthesized via the Friedel-Crafts acylation of fluorobenzene. This ketone can then be brominated to form 2-bromo-1-(4-fluorophenyl)ethanone.[6][10] This intermediate can then undergo a nucleophilic substitution reaction with a suitable fluorophenyl derivative to yield the final product.

Caption: A potential synthetic workflow for 1,2-bis(4-fluorophenyl)ethan-1-one.

Key Chemical Transformations

The chemical reactivity of 1,2-bis(4-fluorophenyl)ethan-1-one is largely dictated by its ethanone moiety, which consists of a carbonyl group adjacent to a methylene group.[1]

-

Reduction: The ketone functional group can be reduced to its corresponding secondary alcohol, 1,2-bis(4-fluorophenyl)ethanol.[1] This transformation is a critical step in the synthesis of various biologically active molecules.[1]

-

Multi-component Reactions: This compound serves as a precursor in the synthesis of complex heterocyclic systems, such as dihydropyrimidine derivatives, through reactions like the Biginelli multi-component reaction.[1]

Applications in Drug Discovery and Research

The versatile structure of 1,2-bis(4-fluorophenyl)ethan-1-one makes it a valuable intermediate for creating diverse chemical libraries for high-throughput screening and for the development of new therapeutic agents in areas including antiviral, antibacterial, and anticancer research.[1]

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound is a key intermediate in the synthesis of more complex molecules with potential biological activity. Its derivatives are being investigated for the development of inhibitors for enzymes such as p38 MAP kinase, which is implicated in inflammatory diseases.[1]

Role in Rational Drug Design

-

Molecular Docking: Computational techniques like molecular docking can be used to predict the binding affinity and orientation of 1,2-bis(4-fluorophenyl)ethan-1-one and its derivatives within the active sites of biological targets. This allows for the rapid virtual screening of compound libraries to identify promising candidates for synthesis and further testing.[1]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Developing QSAR models for diaryl ethanones can aid in the design of more potent and selective molecules.[1]

Investigation of Enzyme Inhibition

The interaction of 1,2-bis(4-fluorophenyl)ethan-1-one and its analogs with various enzymes is a significant area of research to understand their biological effects. Studies have focused on enzymes like carboxylesterases and kinases.[1]

Analytical Characterization

The structural elucidation and purity assessment of 1,2-bis(4-fluorophenyl)ethan-1-one are crucial for its use in research and development. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental technique for determining the carbon-hydrogen framework of organic molecules. For 1,2-bis(4-fluorophenyl)ethan-1-one, ¹H NMR would show distinct signals for the aromatic protons and the methylene protons, while ¹³C NMR would provide information about each unique carbon atom in the molecule.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,2-bis(4-fluorophenyl)ethan-1-one would exhibit a characteristic strong absorption band for the carbonyl (C=O) group of the ketone.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.

Table 2: Representative Spectroscopic Data for a Related Structure, 2-bromo-1-(4-fluorophenyl)ethanone

| Technique | Observed Signals (in CDCl₃) | Source |

| ¹H NMR (400 MHz) | δ 8.05-8.02 (m, 2H), 7.18 (t, J = 8.6 Hz, 2H), 4.43 (s, 2H) | [10] |

| ¹³C NMR (100 MHz) | δ 189.8, 166.0 (d, J = 254.0 Hz), 131.7 (d, J = 9.6 Hz), 130.3 (d, J = 3.0 Hz), 116.1 (d, J = 21.6 Hz), 30.5 | [10] |

Conclusion

1,2-bis(4-fluorophenyl)ethan-1-one is a strategically important fluorinated compound with significant potential in the fields of medicinal chemistry and drug development. Its versatile chemical nature allows for its use as a precursor in the synthesis of a wide range of complex molecules and heterocyclic systems with diverse biological activities. The presence of fluorine atoms imparts desirable properties that are advantageous for the development of novel therapeutics. Continued research into the synthesis, reactivity, and biological applications of this compound and its derivatives is likely to yield new and valuable discoveries.

References

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem. [Link]

-

Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. [Link]

-

Ethanone, 1-(4-fluorophenyl)- - the NIST WebBook. [Link]

-

Synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone - PrepChem.com. [Link]

- WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. [Link]

-

Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC - PubMed Central - NIH. [Link]

-

2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem - NIH. [Link]

-

Ethanone, 1-(4-fluorophenyl)- - Cheméo. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,2-bis(4-fluorophenyl)ethanone 95% | CAS: 366-68-7 | AChemBlock [achemblock.com]

- 3. 1,2-BIS-(4-FLUOROPHENYL)ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 4. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemeo.com [chemeo.com]

- 6. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy 1-(2-Amino-4-fluorophenyl)ethanone | 159305-15-4 [smolecule.com]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

The Architectural Nuances of a Key Synthetic Intermediate: A Technical Guide to 1,2-Bis(4-fluorophenyl)ethanone

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of the molecular structure of 1,2-Bis(4-fluorophenyl)ethanone, a pivotal fluorinated synthetic intermediate. As a Senior Application Scientist, the following discourse is structured to deliver not just a recitation of facts, but a cohesive narrative that underscores the rationale behind synthetic choices and the interpretation of analytical data. Our exploration will be grounded in established chemical principles, offering a self-validating framework for understanding and utilizing this compound in advanced research and development.

Introduction: The Significance of Fluorination in Molecular Design

This compound (CAS No: 366-68-7) is a diaryl ethanone that has garnered significant interest in medicinal and synthetic chemistry.[1] Its utility stems from the strategic incorporation of two fluorine atoms on the para positions of the phenyl rings. This fluorination is not a trivial substitution; it imparts profound changes to the molecule's electronic properties, metabolic stability, and binding affinity when incorporated into larger pharmacologically active molecules.[1] The presence of fluorine can enhance bioavailability and metabolic resistance by blocking sites susceptible to oxidative metabolism.[1] Consequently, this compound serves as a versatile building block for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs).[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 366-68-7 | [2][3] |

| Molecular Formula | C₁₄H₁₀F₂O | [2][3] |

| Molecular Weight | 232.23 g/mol | [2][3] |

| IUPAC Name | 1,2-bis(4-fluorophenyl)ethan-1-one | [2] |

Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound can be approached through several established methodologies in organic chemistry. The choice of a particular route is often dictated by the availability of starting materials, desired purity, and scalability.

Proposed Synthesis via Friedel-Crafts Acylation

A highly plausible and classical approach to the synthesis of this compound is the Friedel-Crafts acylation.[4][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.

Conceptual Experimental Protocol: Friedel-Crafts Acylation

-

Reactant Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) to a suitable inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

-

Acylium Ion Formation: Slowly add 4-fluorophenylacetyl chloride to the stirred suspension at 0 °C. The Lewis acid will coordinate to the acyl chloride, facilitating the formation of a resonance-stabilized acylium ion, the key electrophile.

-

Electrophilic Aromatic Substitution: To this mixture, add fluorobenzene dropwise. The electron-rich fluorobenzene will act as the nucleophile, attacking the acylium ion to form a sigma complex.

-

Aromatization and Work-up: The intermediate sigma complex will then lose a proton to regenerate the aromaticity of the ring, yielding the desired this compound. The reaction is then quenched with ice-water, and the organic layer is separated, washed with a mild base (e.g., NaHCO₃ solution) and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water.

Molecular Structure Elucidation: A Spectroscopic Approach

The precise molecular architecture of this compound is elucidated through a combination of spectroscopic techniques. While a definitive single-crystal X-ray diffraction study is not publicly available at the time of this writing, extensive data from related compounds and predictive modeling provide a robust understanding of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and methylene protons. The protons on the two fluorophenyl rings will appear as complex multiplets in the aromatic region (typically δ 7.0-8.1 ppm). The methylene protons (-CH₂-) adjacent to the carbonyl group will likely appear as a singlet around δ 4.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon (C=O) around δ 196 ppm. The aromatic carbons will show characteristic splitting patterns due to coupling with the adjacent fluorine atoms (¹JCF, ²JCF, ³JCF). The methylene carbon is expected to resonate around δ 45 ppm.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.0 - 8.2 | Multiplet | 2H, Aromatic protons ortho to C=O |

| ~7.1 - 7.3 | Multiplet | 2H, Aromatic protons meta to C=O | |

| ~7.0 - 7.2 | Multiplet | 4H, Protons on the second fluorophenyl ring | |

| ~4.3 | Singlet | 2H, Methylene protons (-CH₂-) | |

| ¹³C | ~196 | Singlet | Carbonyl carbon (C=O) |

| ~165 | Doublet (¹JCF) | Aromatic carbon attached to Fluorine | |

| ~131 | Doublet (³JCF) | Aromatic carbon ortho to Fluorine | |

| ~129 | Singlet | Aromatic quaternary carbon | |

| ~116 | Doublet (²JCF) | Aromatic carbon meta to Fluorine | |

| ~45 | Singlet | Methylene carbon (-CH₂-) |

Note: These are predicted values and may vary slightly in experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of this compound will be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. The presence of the electron-withdrawing fluorine atoms may shift this frequency slightly. Other characteristic absorptions will include C-F stretching vibrations (around 1230 cm⁻¹) and aromatic C=C stretching bands (1600-1450 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio (m/z). For this compound (C₁₄H₁₀F₂O), the calculated exact mass is 232.0700 g/mol . An experimentally determined m/z value close to this theoretical mass would provide strong evidence for the compound's identity and purity.

Crystallographic Insights from Analogous Structures

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic fluorination in modern chemical synthesis. Its well-defined molecular structure, characterized by the interplay of the carbonyl group and the two fluorophenyl rings, makes it an invaluable precursor for a wide array of complex molecules with potential therapeutic applications. While a complete crystallographic picture remains to be elucidated, the combination of predictive modeling and extensive spectroscopic data provides a solid foundation for its application in research. Future work should focus on obtaining single-crystal X-ray data to definitively map its solid-state conformation and further explore its reactivity in novel synthetic transformations.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 11, 2024, from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved January 11, 2024, from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 11, 2024, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. Retrieved January 11, 2024, from [Link]

-

SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved January 11, 2024, from [Link]

-

ResearchGate. (n.d.). Figure S9. 1 H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). Retrieved January 11, 2024, from [Link]

-

J&K Scientific LLC. (2025). Friedel-Crafts Acylation. Retrieved January 11, 2024, from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione. Retrieved January 11, 2024, from [Link]

-

The Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Retrieved January 11, 2024, from [Link]

-

ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved January 11, 2024, from [Link]

-

ResearchGate. (2025). 1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethanone. Retrieved January 11, 2024, from [Link]

-

Cytiva. (n.d.). Protein Purification. Retrieved January 11, 2024, from [Link]

-

PubMed. (2010). Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. Bioorganic & Medicinal Chemistry. Retrieved January 11, 2024, from [Link]

-

PUBDB. (2024). Fe2_180k, CCDC 2332895: Experimental Crystal Structure Determination. Retrieved January 11, 2024, from [Link]

-

Bio-Rad. (n.d.). Protein Expression and Purification Series. Retrieved January 11, 2024, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound 95% | CAS: 366-68-7 | AChemBlock [achemblock.com]

- 3. CAS 366-68-7 | this compound - Synblock [synblock.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

- 6. 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2-Bis(4-fluorophenyl)ethanone: A Key Intermediate in Modern Pharmaceutical Synthesis

Executive Summary: 1,2-Bis(4-fluorophenyl)ethanone is a fluorinated diaryl ketone that serves as a critical building block in medicinal chemistry and pharmaceutical development. Its structure is particularly valuable for the synthesis of complex heterocyclic systems. The incorporation of fluorine atoms enhances the metabolic stability, bioavailability, and binding affinity of target drug molecules, making this intermediate a compound of significant interest. This guide provides a comprehensive overview of its synthesis, with a focus on the mechanistic principles of Friedel-Crafts acylation, its detailed physicochemical properties, and its pivotal role in the synthesis of pharmacologically active compounds, such as dihydropyrimidine derivatives with potential antiviral applications. Safety protocols for handling and storage are also detailed to ensure its proper use in a research and development setting.

Section 1: Introduction to this compound

This compound (CAS No. 366-68-7) is a specialized synthetic intermediate whose value in pharmaceutical research is growing.[1][2][3][4][5] The molecule features a diaryl ethanone core, a versatile scaffold for constructing more complex molecular architectures.

Chemical Identity:

The strategic placement of two fluorine atoms on the phenyl rings is a key feature. In medicinal chemistry, fluorination is a widely used strategy to modulate a drug candidate's properties. The presence of fluorine can significantly influence lipophilicity, metabolic stability, and the binding affinity of a molecule to its biological target, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[1]

Section 2: Synthesis of this compound

The most common and industrially scalable method for synthesizing diaryl ketones like this compound is the Friedel-Crafts acylation.

Primary Synthetic Route: Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. It involves the reaction of an aromatic compound (in this case, fluorobenzene) with an acylating agent, such as an acyl chloride (4-fluorophenylacetyl chloride), in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Mechanistic Insight: The causality of the reaction is rooted in the generation of a highly reactive electrophile, the acylium ion.

-

Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates with the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This generates a resonance-stabilized acylium ion (R-C≡O⁺).

-

Electrophilic Attack: The π-electrons of the fluorobenzene ring, acting as a nucleophile, attack the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.

-

Restoration of Aromaticity: A base (such as AlCl₄⁻, formed in the first step) abstracts a proton from the carbon atom bearing the new acyl group. This regenerates the aromatic ring and the AlCl₃ catalyst, yielding the final ketone product.

A crucial consideration in Friedel-Crafts acylation is that the product, an aryl ketone, is a moderate Lewis base and can form a stable complex with the AlCl₃ catalyst. This complexation deactivates the product and prevents further acylation (polyacylation). However, it also means that a stoichiometric amount of the catalyst must be used, as it is not truly regenerated until an aqueous workup step destroys the complex.

Caption: Friedel-Crafts acylation workflow for synthesizing this compound.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Disclaimer: This is a representative protocol. All laboratory work should be conducted under appropriate safety conditions by trained personnel.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

-

Addition of Acyl Chloride: Slowly add 4-fluorophenylacetyl chloride (1.0 equivalent) to the stirred suspension under a nitrogen atmosphere. Allow the mixture to stir for 15-20 minutes to form the acylium ion complex.

-

Addition of Aromatic Substrate: Add fluorobenzene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex and move the product into the organic layer.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Isolation: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

Section 3: Physicochemical Properties and Characterization

The physical and chemical properties of this compound are critical for its handling, storage, and application in subsequent reactions.

| Property | Value | Source |

| CAS Number | 366-68-7 | [1] |

| Molecular Formula | C₁₄H₁₀F₂O | [4] |

| Molecular Weight | 232.23 g/mol | [4][5] |

| Appearance | Data not available (typically a solid) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Generally soluble in organic solvents like ethanol and acetone; slightly soluble in water.[6] |

Characterization: The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the molecular structure and arrangement of protons, carbons, and fluorine atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the characteristic ketone (C=O) stretch.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Section 4: Applications in Pharmaceutical Synthesis

The utility of this compound lies in its role as a versatile precursor for constructing complex, biologically active molecules.[1]

Precursor for Dihydropyrimidine (DHPM) Derivatives

A significant application of this intermediate is in the synthesis of dihydropyrimidine (DHPM) derivatives through multi-component reactions like the Biginelli reaction.[1] The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (or a similar active methylene compound), and urea.[7][8][9]

In this context, this compound can serve as the active methylene component. The resulting DHPMs are a class of heterocyclic compounds with a broad range of pharmacological activities. Recent studies have highlighted their potential as inhibitors of critical viral enzymes, including the SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), making them promising candidates for antiviral drug development.[1]

Caption: Synthetic workflow from the intermediate to potential therapeutic agents.

Analogue in Approved Drug Synthesis

The importance of the fluorinated ketone scaffold is further underscored by its presence in the synthetic routes of established pharmaceuticals. For example, a structurally related compound, 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, is a crucial intermediate in the manufacture of Prasugrel, an antiplatelet drug used to prevent blood clots. This highlights the broader utility of this class of intermediates in creating high-value active pharmaceutical ingredients (APIs).

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. The following guidelines are based on general safety data for related aromatic ketones.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Material should be handled as hazardous waste.

Section 6: Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic tool for drug discovery. Its fluorinated diaryl structure provides a robust starting point for the synthesis of diverse and complex heterocyclic molecules. Its demonstrated utility in creating compounds with significant antiviral potential underscores its relevance in addressing current and future health challenges. As medicinal chemistry continues to leverage the benefits of fluorination, the demand for and applications of versatile intermediates like this compound are poised to expand, paving the way for the development of next-generation therapeutics.

References

-

Biginelli reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

M-FEone - Solubility of Things. (n.d.). Retrieved January 14, 2026, from [Link]

-

Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

-

Biginelli Reaction. (2021, February 24). J&K Scientific LLC. Retrieved January 14, 2026, from [Link]

-

CID 142839702 | C24H21F3O3. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

BIGINELLI REACTION | PPT. (n.d.). Retrieved January 14, 2026, from [Link]

-

Three generally accepted mechanisms for the Biginelli reaction. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions. (n.d.). Arabian Journal of Chemistry. Retrieved January 14, 2026, from [Link]

-

The Biginelli Dihydropyrimidine Synthesis | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives using Biginelli cycloaddition reaction. (2022, February 2). Journal of Physics: Conference Series. Retrieved January 14, 2026, from [Link]

-

Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (2022, November 25). Journal of Medicinal and Chemical Sciences. Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,2-BIS-(4-FLUOROPHENYL)ETHANONE | 366-68-7 [chemicalbook.com]

- 3. 1,2-BIS-(4-FLUOROPHENYL)ETHANONE | 366-68-7 [chemicalbook.com]

- 4. This compound 95% | CAS: 366-68-7 | AChemBlock [achemblock.com]

- 5. CAS 366-68-7 | this compound - Synblock [synblock.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 8. Biginelli Reaction [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

The Diarylethanone Scaffold: A Privileged Motif in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The diarylethanone core, characterized by two aryl rings linked by an ethanone bridge, represents a "privileged scaffold" in medicinal chemistry. This guide provides an in-depth technical exploration of the multifaceted applications of diarylethanone derivatives, synthesizing current research to offer field-proven insights for drug discovery and development professionals. We will delve into the mechanistic underpinnings of their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This document is structured to not only present established findings but also to explain the causality behind experimental designs and to provide actionable, self-validating protocols for the synthesis and evaluation of novel diarylethanone-based therapeutic agents.

Introduction: The Versatility of the Diarylethanone Core

Diarylethanones and their structural relatives, such as diarylpentanoids and diarylheptanoids, have garnered significant attention in medicinal chemistry due to their wide array of biological activities.[1] These compounds, both from natural sources and synthetic origins, possess a structural motif that allows for diverse chemical modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties.[2] This adaptability makes the diarylethanone scaffold a fertile ground for the development of novel therapeutic agents targeting a spectrum of diseases. This guide will provide a comprehensive overview of the key therapeutic areas where diarylethanones have shown promise, supported by detailed experimental methodologies and mechanistic insights.

Anticancer Applications: Targeting Cell Viability and Proliferation

The cytotoxic potential of diarylethanone derivatives against various cancer cell lines is a well-documented area of research.[3][4] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[3]

Mechanism of Action: Induction of Apoptosis

Several studies have shown that diarylethanone-based compounds can trigger programmed cell death in cancer cells. For instance, certain diaryl ether derivatives have been found to enhance the expression of p21 and cleaved caspase-3, key regulators of apoptosis.[5] The antitumor activity of some diarylidenecyclopentanone derivatives is mediated by inducing apoptosis, with cells arresting in the G0/G1 phase of the cell cycle.[3]

Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method for assessing cell viability and is widely used for screening the cytotoxic effects of potential anticancer compounds.[6][7][8]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The intensity of the purple color is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[6]

Step-by-Step Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the diarylethanone test compounds in a suitable solvent (e.g., DMSO).

-

Treat the cells with varying concentrations of the compounds and include appropriate controls (vehicle control and untreated cells).[10]

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[7]

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Workflow for MTT Assay:

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Properties: Modulation of Inflammatory Pathways

Diarylethanones and related diarylheptanoids have demonstrated significant anti-inflammatory activities.[6][11] Their mechanisms often involve the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to a reduction in the production of inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO).[10][12]

Key Molecular Targets: COX-2 and iNOS

-

COX-2: This enzyme is induced during inflammation and catalyzes the synthesis of prostaglandins, which are potent inflammatory mediators.[13]

-

iNOS: This enzyme is responsible for the production of large amounts of nitric oxide, a key player in the inflammatory response.[1]

Experimental Protocols for Evaluating Anti-inflammatory Activity

Principle: This method quantifies the protein levels of iNOS and COX-2 in cells stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence and absence of the test compound.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Protein Extraction:

-

After incubation, wash and lyse the cells to extract total proteins.[1]

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for iNOS and COX-2.[15]

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and quantify the band intensities.[12]

-

Principle: This assay quantifies the amount of PGE2 released into the cell culture medium, which is a direct indicator of COX-2 activity.[13]

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Follow the same cell culture and treatment protocol as for the Western blot analysis.

-

-

Supernatant Collection:

-

After the incubation period, collect the cell culture supernatants.

-

-

ELISA Assay:

-

Use a commercial PGE2 enzyme-linked immunosorbent assay (ELISA) kit.[16][17]

-

Add the collected supernatants (appropriately diluted) to the wells of a microplate pre-coated with a PGE2 capture antibody.[16]

-

Follow the kit manufacturer's instructions for the addition of reagents, incubation, washing, and substrate development.[18]

-

Measure the absorbance using a microplate reader and calculate the concentration of PGE2 from a standard curve.[19]

-

Signaling Pathway for Inflammation and Inhibition:

Caption: General workflow for the synthesis of diarylethanone precursors via Claisen-Schmidt condensation.

Structure-Activity Relationship (SAR) and Drug-like Properties

The therapeutic potential of diarylethanones is highly dependent on their structural features. Structure-activity relationship (SAR) studies are crucial for optimizing their biological activity and drug-like properties. [5]For instance, the nature and position of substituents on the aryl rings can significantly influence the anticancer and anti-inflammatory potency. [5] In silico tools are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. [20]

Conclusion and Future Perspectives

The diarylethanone scaffold has proven to be a versatile and promising platform for the development of new therapeutic agents. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs targeting cancer, inflammation, microbial infections, and neurodegenerative diseases. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their potency and selectivity through SAR studies, and improving their pharmacokinetic profiles to advance the most promising candidates into preclinical and clinical development.

References

- Ibrahim, S. R. M., Mohamed, G. A., Khedr, A. I. M., & Aljaeid, B. M. (n.d.). Anti-oxidant and Anti-Inflammatory Cyclic Diarylheptanoids from Alnus japonica Stem Bark.

-